molecular formula C12H15ClN2S B1522025 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1197519-74-6

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1522025
CAS No.: 1197519-74-6
M. Wt: 254.78 g/mol
InChI Key: FOMDKZPHORNVLX-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride” belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Cytotoxic Activity : Compounds related to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride have been synthesized and evaluated for their antimicrobial and cytotoxic properties (Noolvi et al., 2014).

  • Hantzsch Thiazole Synthesis : Microwave-assisted synthesis techniques have been used for the formation of thiazol-2-amines, showcasing the importance of these compounds in organic synthesis (Kamila et al., 2012).

  • Potential SARS-CoV-2 Inhibitors : Novel Schiff bases structurally similar have shown potential as inhibitors of SARS-CoV-2, the virus causing COVID-19, which highlights their potential in medicinal chemistry (Al‐Janabi et al., 2020).

Material Science and Chemistry

  • Corrosion Inhibition : Thiazole derivatives have been studied for their corrosion inhibition properties on iron, indicating their utility in material science (Kaya et al., 2016).

  • Molecular and Electronic Structure Analysis : Research on similar molecules has focused on understanding their molecular and electronic structures through various spectroscopic methods (Özdemir et al., 2009).

  • Modification of Polymeric Materials : These compounds have been used to modify hydrogels for increased swelling and thermal stability, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Studies

  • Synthesis of Antimicrobial Compounds : Research has been conducted on the synthesis of thiazole derivatives for their antimicrobial activities, demonstrating their potential in pharmaceutical applications (Abdelhamid et al., 2010).

  • Stereochemical Analysis for Activity : The stereochemical properties of thiadiazole anticonvulsants have been analyzed, providing insights into their potential mechanism of action (Camerman et al., 2005).

  • Security Ink Applications : A study on a novel half-cut cruciform molecule related to these compounds shows potential for use as a security ink (Lu & Xia, 2016).

Structural Studies and Syntheses

  • X-ray Structure Determination : The Schiff base ligand containing thiazole moiety was characterized by X-ray diffraction, highlighting the importance of structural analysis in understanding these compounds (Thakar et al., 2015).

  • Synthesis of Aminobenzo[b]thiophenes : This research demonstrates a convenient approach towards synthesizing 2- and 3-aminobenzo[b]thiophenes, further emphasizing the versatility of thiazole derivatives in organic synthesis (Androsov et al., 2010).

Future Directions

Thiazoles have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The compound’s interaction with enzymes such as topoisomerase II can lead to DNA double-strand breaks, ultimately resulting in cell death . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, it may degrade into inactive metabolites, reducing its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial activity and inhibition of tumor growth . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into active or inactive metabolites . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites . Additionally, it may affect the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these organelles can influence its interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10;/h3-8H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDKZPHORNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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